Ionomycine

Vue d'ensemble

Description

L'ionomycine est un antibiotique polyéther et un ionophore produit par la bactérie Streptomyces conglobatus. Elle est connue pour sa capacité à lier et à transporter les ions calcium (Ca²⁺) à travers les membranes biologiques. Ce composé est largement utilisé dans la recherche scientifique pour augmenter les niveaux de calcium intracellulaire et étudier les voies de signalisation du calcium .

Applications De Recherche Scientifique

Ionomycin has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study ion transport and complexation reactions.

Biology: Employed to increase intracellular calcium levels, which is crucial for studying calcium signaling pathways and cellular responses.

Industry: Applied in the development of calcium-sensitive assays and diagnostic tools.

Mécanisme D'action

Target of Action

Ionomycin is an ionophore and an antibiotic that primarily targets calcium ions (Ca2+) . It binds calcium ions in a 1:1 ratio . Although it can also bind other divalent cations like magnesium and cadmium, it prefers Ca2+ . The primary role of these targets is to regulate various cellular functions, including muscle contraction, nerve impulse transmission, and cell signaling.

Mode of Action

Ionomycin increases intracellular calcium concentration by facilitating the transport of Ca2+ across the plasma membrane . It also releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . This interaction with its targets leads to changes in the intracellular environment, particularly affecting calcium-dependent cellular processes.

Biochemical Pathways

The increase in intracellular calcium concentration triggered by Ionomycin affects several biochemical pathways. It directly affects internal Ca2+ stores in cells, causing the release of Ca2+ into the cytosol . This in turn triggers further depletion of the stores through Calcium-Induced Calcium Release (CICR) and subsequently activates Store-Operated Calcium Entry (SOCE) . These changes can have downstream effects on various cellular processes that are regulated by calcium signaling.

Pharmacokinetics

It is known that ionomycin is insoluble in water but soluble in fats and dmso . This suggests that its bioavailability may be influenced by its lipid solubility. Because of their fat solubility, they bind to proteins like albumin, which may interfere with their use in studies involving blood .

Result of Action

The result of Ionomycin’s action is an increase in intracellular calcium concentration. This can have various molecular and cellular effects, depending on the specific cell type and the calcium-dependent processes that are active in those cells. For example, in T cells, Ionomycin can trigger cell activation . In astrocytes, it can cause a biphasic increase in cytosolic Ca2+, consisting of an initial peak and a subsequent sustained plateau .

Action Environment

The action of Ionomycin can be influenced by various environmental factors. For instance, the presence or absence of extracellular Ca2+ can affect the ability of Ionomycin to increase intracellular calcium levels . Furthermore, the lipid environment of the cell can influence the ability of Ionomycin to cross the cell membrane, given its lipid solubility . The specific cellular environment, including the presence of other ions and proteins, can also influence the efficacy and stability of Ionomycin’s action.

Safety and Hazards

Ionomycin is highly flammable and causes serious eye irritation . It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Ionomycin has a high affinity for calcium ions, binding them in a 1:1 ratio . It also binds other divalent cations like magnesium and cadmium, but prefers calcium . The interaction between Ionomycin and these ions plays a crucial role in various biochemical reactions. For instance, Ionomycin facilitates the transfer of calcium ions into and out of cells . This property of Ionomycin is essential in studies related to calcium signaling pathways and cellular calcium homeostasis .

Cellular Effects

Ionomycin has a profound impact on various types of cells and cellular processes. It can increase intracellular calcium levels, triggering cell death through apoptosis and autophagy . In human T cells, Ionomycin induces hydrolysis of phosphoinositides and activates protein kinase C to mediate T cell activation . In human B cells, Ionomycin treatment induces the activation of calcium-dependent endonuclease, resulting in apoptosis .

Molecular Mechanism

Ionomycin exerts its effects at the molecular level through several mechanisms. It facilitates the transport of Ca2+ across the plasma membrane and releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . Additionally, Ionomycin has been identified as a novel modulating ligand for peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of lipid metabolism and glucose homeostasis .

Temporal Effects in Laboratory Settings

The effects of Ionomycin can change over time in laboratory settings. For instance, Ionomycin concentrations ranging from 0.1 to 10 μM triggered a biphasic increase in cytosolic Ca2+, consisting of an initial peak and a subsequent sustained plateau . The response was dependent on concentration and exposure time .

Dosage Effects in Animal Models

The effects of Ionomycin can vary with different dosages in animal models. For example, a high concentration of Ionomycin increased the frequency and amplitude of calcium oscillation patterns, affecting the balance of mitochondrial energy metabolism, leading to increased reactive oxygen species (ROS) and decreased ATP .

Metabolic Pathways

Ionomycin is involved in several metabolic pathways. It plays a crucial role in calcium signaling pathways and influences the activation of PPARγ, a key regulator of lipid metabolism and glucose homeostasis .

Transport and Distribution

Ionomycin is transported and distributed within cells and tissues primarily through its interaction with calcium ions. It facilitates the transfer of calcium ions across the plasma membrane and releases calcium ions from intracellular stores .

Subcellular Localization

Ionomycin is primarily localized in the plasma membrane where it facilitates the transport of calcium ions . Its activity is largely confined to this location, where it interacts with calcium ions and influences various cellular processes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'ionomycine est généralement extraite du bouillon de fermentation de Streptomyces conglobatus. Le processus d'extraction implique plusieurs étapes, notamment l'extraction par solvant, la chromatographie et la cristallisation. Le composé est purifié en utilisant des techniques telles que la chromatographie sur couche mince et la chromatographie liquide haute performance .

Méthodes de production industrielle : La production industrielle de l'this compound implique une fermentation à grande échelle de Streptomyces conglobatus. Le bouillon de fermentation est traité pour isoler l'this compound, qui est ensuite purifiée et cristallisée. Le produit final est souvent fourni sous forme de sel de calcium ou d'acide libre, les deux étant insolubles dans l'eau mais solubles dans des solvants organiques comme le diméthylsulfoxyde (DMSO) et l'éthanol .

Analyse Des Réactions Chimiques

Types de réactions : L'ionomycine subit principalement des réactions de complexation avec des cations divalents tels que le calcium, le magnésium et le cadmium. Elle forme des complexes stables avec ces ions, facilitant leur transport à travers les membranes .

Réactifs et conditions courants :

Solvants : Acétone, benzène, hexane, méthanol, éthanol, chloroforme et DMSO.

Conditions : La liaison de l'this compound avec les ions calcium est dépendante du pH, avec une liaison maximale se produisant à pH 9,5.

Principaux produits : Le principal produit de la réaction de l'this compound avec les ions calcium est un complexe stoechiométrique 1:1, qui est utilisé pour étudier le transport et la signalisation du calcium dans les systèmes biologiques .

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme outil pour étudier le transport ionique et les réactions de complexation.

Biologie : Employée pour augmenter les niveaux de calcium intracellulaire, ce qui est crucial pour étudier les voies de signalisation du calcium et les réponses cellulaires.

Industrie : Appliquée dans le développement de tests sensibles au calcium et d'outils de diagnostic.

5. Mécanisme d'action

L'this compound fonctionne comme un ionophore du calcium, facilitant le transport des ions calcium à travers la membrane plasmique et libérant le calcium des réserves intracellulaires. Ce processus n'implique pas les protéines G et conduit à l'activation des canaux chlorure activés par le calcium . Le composé lie les ions calcium avec une forte affinité, formant un complexe stable qui peut traverser les bicouches lipidiques .

Composés similaires :

A23187 (Calcimycine) : Un autre ionophore du calcium avec des propriétés similaires mais une sélectivité ionique et une affinité de liaison différentes.

4-BrA23187 : Un dérivé bromé de A23187 avec des caractéristiques de transport ionique distinctes.

Comparaison : L'this compound est unique dans sa forte sélectivité pour les ions calcium par rapport aux autres cations divalents. Elle est plus efficace pour transporter les ions calcium que A23187, qui peut également transporter d'autres cations divalents comme le magnésium et le zinc . De plus, l'this compound a été trouvée pour avoir un mode de liaison unique avec le récepteur gamma activé par les proliférateurs de peroxysomes (PPARγ), la distinguant des autres ionophores .

Comparaison Avec Des Composés Similaires

A23187 (Calcimycin): Another calcium ionophore with similar properties but different ion selectivity and binding affinity.

4-BrA23187: A brominated derivative of A23187 with distinct ion transport characteristics.

Comparison: Ionomycin is unique in its high selectivity for calcium ions over other divalent cations. It is more effective in transporting calcium ions compared to A23187, which can also transport other divalent cations like magnesium and zinc . Additionally, ionomycin has been found to have a unique binding mode with peroxisome proliferator-activated receptor gamma (PPARγ), distinguishing it from other ionophores .

Propriétés

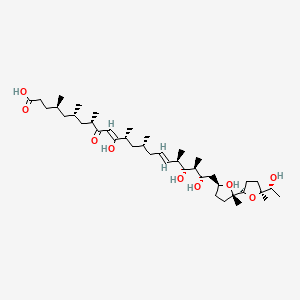

IUPAC Name |

(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/b13-11+,34-24-/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHMRUGBZOYCAA-ADZNBVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040521 | |

| Record name | Ionomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56092-81-0 | |

| Record name | Ionomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56092-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ionomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ionomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,16-Docosadienoic acid, 11,19,21-trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2'R,5S,5'S)-octahydro-5'-[(1R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-, (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IONOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54V905V6AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

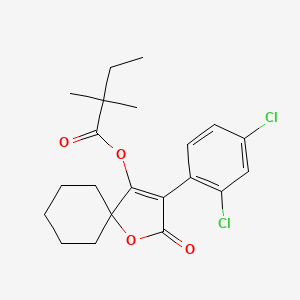

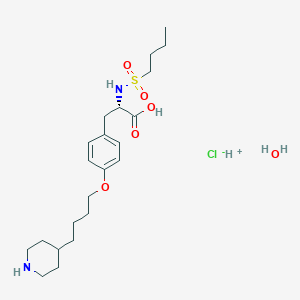

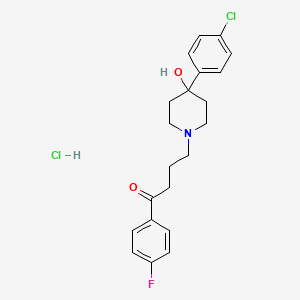

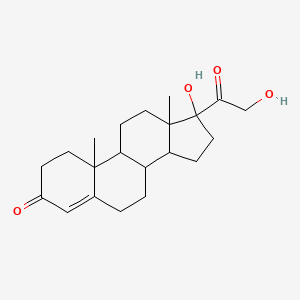

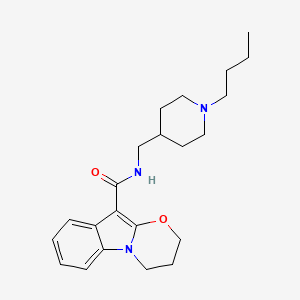

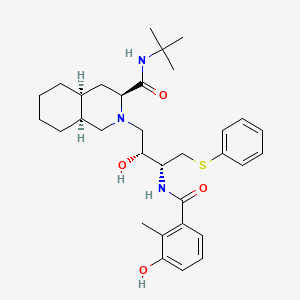

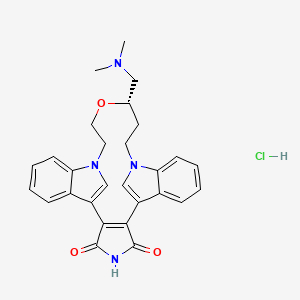

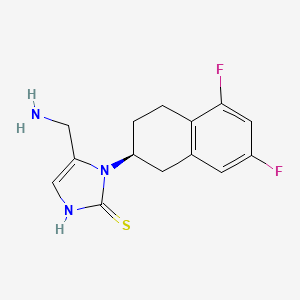

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.